N-Bsmoc-L-valine

Description

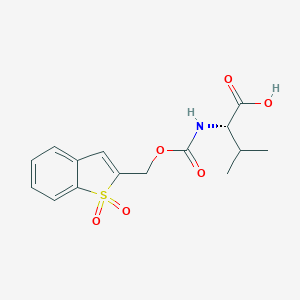

N-Bsmoc-L-valine (CAS: 197245-17-3) is a protected derivative of the amino acid L-valine, where the α-amino group is shielded by a benzo[b]thiophenesulfone methoxycarbonyl (Bsmoc) group. Its IUPAC name is N-[[(1,1-dioxidobenzo[b]thien-2-yl)methoxy]carbonyl]-L-valine . The Bsmoc group enhances stability during chemical synthesis, particularly in peptide synthesis, where acid-labile protecting groups are preferred.

Properties

IUPAC Name |

(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6S/c1-9(2)13(14(17)18)16-15(19)22-8-11-7-10-5-3-4-6-12(10)23(11,20)21/h3-7,9,13H,8H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIQMWXZEBFKHP-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428833 | |

| Record name | N-Bsmoc-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197245-17-3 | |

| Record name | N-Bsmoc-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Bsmoc-L-valine typically involves the protection of the amino group of L-valine using the benzo[b]thiophene sulfone group. This protection is crucial to prevent unwanted side reactions during peptide synthesis . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the protection process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The reaction conditions are optimized to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Bsmoc-L-valine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The benzo[b]thiophene sulfone group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .

Scientific Research Applications

Biotechnological Applications

Microbial Production of L-Valine

N-Bsmoc-L-valine serves as a precursor in the microbial production of L-valine, which is essential for various applications in nutrition and pharmaceuticals. The engineering of microbial strains such as Corynebacterium glutamicum and Escherichia coli has been pivotal in optimizing the biosynthesis pathways for L-valine production. Recent advancements have focused on enhancing metabolic flux towards L-valine through genetic modifications and bioprocess optimization .

| Microorganism | Production Method | L-Valine Yield (g/L) | Notes |

|---|---|---|---|

| Corynebacterium glutamicum | Fermentation | 29.85 | High glucose consumption rate |

| Escherichia coli | Metabolic engineering | 20 mM | Utilizes co-substrate for enhanced yield |

Pharmaceutical Applications

Role in Drug Development

This compound is investigated for its potential role as a synthon in the synthesis of pharmaceuticals, particularly antiviral drugs and antibiotics. Its structural characteristics allow it to be incorporated into peptide-based drugs, enhancing their efficacy . The compound's ability to activate specific signaling pathways, such as the PI3K/Akt1 pathway, has implications for immune response modulation, making it a candidate for therapeutic applications against drug-resistant pathogens .

Nutritional Applications

Animal Feed Supplementation

L-valine, including its derivatives like this compound, is utilized as a feed additive in animal nutrition. Studies have shown that supplementation with L-valine can improve growth performance and health outcomes in livestock. The European Food Safety Authority (EFSA) has evaluated the safety and efficacy of L-valine produced by fermentation processes, concluding that it is safe when used appropriately in animal diets .

| Animal Species | Supplementation Level (%) | Effects Observed |

|---|---|---|

| Poultry | 0.5 to 1.0 | Improved weight gain and feed efficiency |

| Swine | 0.75 | Enhanced muscle growth |

Case Studies

Case Study: Exercise Performance Enhancement

A study examined the effects of pre-exercise administration of L-valine on serotonin metabolism during intensive exercise in rats. The findings indicated that L-valine supplementation prevented exercise-induced increases in brain serotonin levels, suggesting its role in modulating neurotransmitter activity and potentially enhancing exercise performance .

Case Study: Toxicological Assessment

Research assessing the safety of high valine intake levels highlighted that while moderate supplementation is beneficial, excessive intake could lead to adverse effects such as reduced body weight and altered metabolic parameters in animal models . The establishment of No Observed Adverse Effect Levels (NOAEL) for valine underscores the importance of dosage regulation in nutritional applications.

Mechanism of Action

The mechanism of action of N-Bsmoc-L-valine involves its role as a protecting group in peptide synthesis. The benzo[b]thiophene sulfone group protects the amino group of L-valine, preventing unwanted side reactions during peptide chain elongation . This protection is crucial for the accurate synthesis of peptides and proteins .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₅H₁₇NO₆S

- Purity : ≥99%

- Applications : Used in solid-phase peptide synthesis (SPPS) with BT-Core resin (loading capacity: 1.4–2.2 mmol/g) .

Suppliers include Alfa Aesar and Ningbo Inno Pharmchem Co., Ltd., with rigorous quality control ensuring high purity .

Comparison with Similar Bsmoc-Protected Amino Acids

N-Bsmoc-L-valine belongs to a family of Bsmoc-protected amino acids. Below is a comparative analysis of key derivatives:

Insights :

- N-Bsmoc-L-isoleucine exhibits the highest demand (512 bottles/year), likely due to its role in synthesizing hydrophobic peptides .

- This compound’s compatibility with BT-Core resin makes it ideal for automated SPPS workflows .

Comparison with Other Protecting Groups on Valine

Fmoc-L-Valine (Fluorenylmethyloxycarbonyl)

N-Fmoc-N-methyl-L-valine

Boc-L-Valine (tert-Butoxycarbonyl)

- CAS: Not explicitly provided (unprotected valine: 72-18-4 ).

- Key Feature: Acid-labile protection (removed with trifluoroacetic acid). Limited data in evidence, but widely used in Boc-SPPS.

Structural and Functional Insights

- Bsmoc vs. Fmoc: The Bsmoc group’s sulfone moiety (C₁₅H₁₇NO₆S) enhances stability under basic conditions compared to Fmoc’s fluorenyl group . This makes Bsmoc derivatives preferable in sequential deprotection strategies.

- Solubility: Bsmoc-protected amino acids may exhibit different solubility profiles due to the polar sulfone group, though explicit data are absent in the evidence.

Biological Activity

N-Bsmoc-L-valine, a derivative of the amino acid L-valine, has garnered attention in recent years for its potential biological activities and applications in various fields, including pharmaceuticals and agriculture. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a Bsmoc (benzenesulfonyl) protecting group attached to the nitrogen of L-valine. This modification enhances its stability and solubility, making it suitable for various applications. The structural formula can be represented as follows:

1. Antioxidant Properties

Research indicates that L-valine and its derivatives exhibit antioxidant properties, which are crucial in mitigating oxidative stress. A study highlighted that high concentrations of L-valine are associated with increased oxidative stress markers in individuals with type 2 diabetes mellitus (T2DM) . This suggests that while L-valine can be beneficial, its derivatives like this compound may require further investigation to understand their role in oxidative stress modulation.

2. Immunomodulatory Effects

L-valine has been shown to activate the PI3K/Akt signaling pathway, which plays a significant role in immune response and cell survival . This pathway's activation enhances macrophage phagocytosis of pathogens, indicating that this compound may also possess immunomodulatory effects. These properties could be harnessed for developing therapeutic agents against infections or inflammatory diseases.

3. Nutritional Applications

This compound is being explored as a feed additive due to its role as an essential amino acid for animal nutrition. The European Food Safety Authority (EFSA) has concluded that L-valine produced by certain strains is safe for animal consumption and can improve growth performance . The implications for this compound in enhancing feed efficiency warrant further research.

Table 1: Biological Activities of this compound Compared to L-Valine

| Activity Type | This compound | L-Valine | References |

|---|---|---|---|

| Antioxidant | Moderate | High | |

| Immunomodulatory | Potential | Confirmed | |

| Nutritional Efficacy | Under Investigation | Established |

Case Study 1: Antioxidant Activity Assessment

A clinical study involving 816 participants assessed the relationship between branched-chain amino acids (BCAAs), including L-valine, and oxidative stress markers. The findings indicated that while high levels of L-valine correlated with increased malondialdehyde (MDA) levels, suggesting oxidative stress, further research is needed to clarify how derivatives like this compound might influence these outcomes positively or negatively .

Case Study 2: Nutritional Impact on Animal Growth

In a trial conducted on livestock, supplementation with L-valine produced via fermentation showed improved growth rates and feed conversion ratios. The implications for using this compound as a more stable alternative could enhance these effects further, although specific trials are yet to be published .

Research Findings

Recent studies have focused on synthesizing various derivatives of L-valine to explore their pharmacological potential. For instance, derivatives have been assessed for neuropharmacological effects, suggesting that modifications like Bsmoc can alter biological activity significantly . Additionally, ongoing research into the synthesis methods of this compound aims to optimize yields and purity, which is critical for any therapeutic application.

Q & A

Q. How can researchers comply with journal data-sharing policies for this compound studies?

- Methodological Answer : Deposit synthetic protocols on platforms like Zenodo, linking DOIs in the manuscript. For spectral data, use domain-specific repositories (e.g., NMRShiftDB). Follow Elsevier’s Option C for data citation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.